rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride
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Overview
Description
rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride: is a bicyclic compound that features a fluorophenyl group and an azabicyclo octane structure
Preparation Methods
The synthesis of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride typically involves multiple steps. One common approach is the [2+2] cycloaddition reaction, which is a photochemical process used to form the bicyclic structure . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition, followed by various derivatization steps to introduce the fluorophenyl group and other functional groups.
Chemical Reactions Analysis
rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride include other bicyclic structures such as bicyclo[2.1.1]hexanes . These compounds share similar structural features but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of a fluorophenyl group and an azabicyclo octane structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2566532-08-7 |
---|---|
Molecular Formula |
C13H17ClFN |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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